molecular formula C10H11ClO3S B2736903 3,4-Dihydro-1H-isochromen-7-ylmethanesulfonyl chloride CAS No. 1780461-25-7

3,4-Dihydro-1H-isochromen-7-ylmethanesulfonyl chloride

Cat. No.: B2736903
CAS No.: 1780461-25-7
M. Wt: 246.71
InChI Key: NUAPFDWQTWLKDC-UHFFFAOYSA-N
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Description

3,4-Dihydro-1H-isochromen-7-ylmethanesulfonyl chloride is a versatile chemical compound used in various scientific studies. Its applications range from drug synthesis to material science, offering endless possibilities for innovative research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-1H-isochromen-7-ylmethanesulfonyl chloride typically involves the reaction of 3,4-Dihydro-1H-isochromene with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-1H-isochromen-7-ylmethanesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.

    Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, reaction with an amine would yield a sulfonamide, while reaction with an alcohol would produce a sulfonate ester.

Scientific Research Applications

3,4-Dihydro-1H-isochromen-7-ylmethanesulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the modification of biomolecules for studying biological processes and interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,4-Dihydro-1H-isochromen-7-ylmethanesulfonyl chloride involves its ability to act as an electrophile in chemical reactions. The methanesulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. These derivatives can interact with molecular targets such as enzymes and receptors, modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-1H-isochromene-7-sulfonyl chloride: Similar in structure but with a sulfonyl chloride group instead of a methanesulfonyl chloride group.

    1,2,3,4-Tetrahydroisoquinoline-7-sulfonyl chloride: Another related compound with a different core structure but similar functional group.

Uniqueness

3,4-Dihydro-1H-isochromen-7-ylmethanesulfonyl chloride is unique due to its specific combination of the isochromene core and the methanesulfonyl chloride group. This combination imparts distinct reactivity and properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

3,4-dihydro-1H-isochromen-7-ylmethanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3S/c11-15(12,13)7-8-1-2-9-3-4-14-6-10(9)5-8/h1-2,5H,3-4,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUAPFDWQTWLKDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1C=CC(=C2)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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